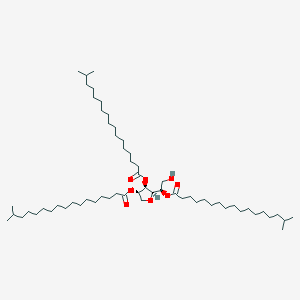

Sorbitan, triisooctadecanoate

描述

Contextualizing Sorbitan (B8754009) Esters within Advanced Materials and Pharmaceutical Sciences

Sorbitan esters, as a class of compounds, are integral to the development of advanced materials and pharmaceuticals. shreechem.in Their ability to form stable emulsions makes them indispensable in creating a wide array of products, from creams and lotions in the cosmetics industry to specialized drug delivery systems in pharmaceuticals. shreechem.inwikipedia.org In materials science, these esters are utilized for their lubricating and dispersing properties. huanachemical.com The specific characteristics of each sorbitan ester are determined by the fatty acid used in its synthesis, allowing for a range of physical forms and chemical properties. shreechem.inshreechem.in

Within the pharmaceutical realm, sorbitan esters are crucial excipients. basf.com They are employed to solubilize and emulsify active pharmaceutical ingredients, enhancing their stability and bioavailability. basf.compharmaexcipients.com Their compatibility with a broad pH range and their ability to be processed under both hot and cold conditions contribute to their widespread use in oral and topical dosage forms. basf.com

Academic Relevance of Sorbitan, Triisooctadecanoate in Complex Formulations

The academic and research communities continue to explore the multifaceted applications of this compound. Its primary function is as a water-in-oil (w/o) emulsifier, a critical role in the formulation of various complex systems. lamberti.com The branched structure of the isooctadecanoate chains in this compound can influence the kinetics of formulation stabilization.

Research has demonstrated the utility of sorbitan esters in creating stable oleofoams, which have potential applications in food and cosmetics. nih.gov Specifically, the choice of sorbitan ester, with its varying melting point and fatty acid chain structure, significantly impacts the stability and properties of the resulting foam. nih.govacs.org

Scope and Objectives of Current Scholarly Inquiry

Ongoing scholarly inquiry into this compound and other sorbitan esters is focused on several key areas. A primary objective is to further elucidate the relationship between the molecular structure of these esters and their functional properties in various formulations. This includes studying the mechanisms of crystallization and their impact on the stability of emulsions and foams. rsc.org

Furthermore, research is aimed at expanding the applications of these compounds, particularly in novel drug delivery systems and advanced materials. The development of more efficient and controlled synthesis methods for sorbitan esters is also a significant area of investigation, with a focus on producing compounds with highly specific and consistent properties. researchgate.netnsmsi.ir The biodegradable and renewable nature of sorbitan esters also makes them a subject of interest in the development of more environmentally friendly chemical products. shreechem.inlamberti.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C60H114O8 |

| Molecular Weight | 963.54 g/mol |

| Appearance | White or off-white solid or waxy substance |

| LogP | 17.46510 |

| PSA | 108.36000 |

| CAS Number | 54392-27-7 |

Data sourced from references chemsrc.comevitachem.comamericanchemicalsuppliers.com

属性

CAS 编号 |

54392-27-7 |

|---|---|

分子式 |

C60H114O8 |

分子量 |

963.5 g/mol |

IUPAC 名称 |

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-(16-methylheptadecanoyloxy)ethyl]-4-(16-methylheptadecanoyloxy)oxolan-3-yl] 16-methylheptadecanoate |

InChI |

InChI=1S/C60H114O8/c1-51(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-56(62)66-54(49-61)59-60(68-58(64)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(5)6)55(50-65-59)67-57(63)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(3)4/h51-55,59-61H,7-50H2,1-6H3/t54-,55+,59-,60-/m1/s1 |

InChI 键 |

QWSHIYVIOOXKLL-LLPUSWRMSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCC(C)C)C(CO)OC(=O)CCCCCCCCCCCCCCC(C)C |

手性 SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC(C)C)[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC(C)C |

规范 SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCC(C)C)C(CO)OC(=O)CCCCCCCCCCCCCCC(C)C |

其他CAS编号 |

54392-27-7 |

产品来源 |

United States |

Synthetic Pathways and Molecular Architectures of Sorbitan, Triisooctadecanoate

Esterification Reactions and Mechanistic Elucidation

The core of Sorbitan (B8754009), triisooctadecanoate synthesis lies in the esterification reaction, a process where an alcohol (sorbitol) reacts with a carboxylic acid (isooctadecanoic acid) to form an ester and water.

Sorbitol and Higher Fatty Acid Interactions in Synthesis

The synthesis of sorbitan esters involves the reaction of sorbitol, a sugar alcohol, with fatty acids. google.comtiiips.com In the case of Sorbitan, triisooctadecanoate, the fatty acid used is isooctadecanoic acid, a branched-chain C18 fatty acid. tiiips.com The reaction is typically carried out at elevated temperatures and can be catalyzed by either acids or bases. google.com

The initial step in the industrial production of sorbitan esters is often the dehydration of sorbitol to form its cyclic anhydrides, primarily sorbitans. researchgate.netnih.gov This is typically achieved by heating sorbitol in the presence of an acid catalyst. google.com The resulting mixture, which can include sorbitans, isosorbide, and unreacted sorbitol, is then reacted with the fatty acid. nih.gov The esterification process itself involves the reaction of the hydroxyl groups of the sorbitan molecule with the carboxyl group of the isooctadecanoic acid. google.com Due to the presence of multiple hydroxyl groups on the sorbitan molecule, a mixture of mono-, di-, and triesters can be formed. google.comgoogle.com The ratio of these esters is influenced by the reaction conditions.

Catalytic Systems for Sorbitan Ester Formation

A variety of catalytic systems can be employed to facilitate the formation of sorbitan esters. These can be broadly categorized into acid and base catalysts.

Acid Catalysts: Acid catalysts, such as phosphoric acid, p-toluenesulfonic acid, and sulfuric acid, are effective in promoting both the initial dehydration of sorbitol and the subsequent esterification reaction. researchgate.netresearchgate.net Heteropolyacids and inorganic molecular sieves like zeolites have also been explored as solid acid catalysts. nih.gov

Base Catalysts: Alkaline catalysts, particularly sodium hydroxide (B78521), are widely used for the esterification step due to their high efficiency and cost-effectiveness. google.com Other basic catalysts include potassium hydroxide, calcium hydroxide, and sodium acetate. google.com

Mixed Catalyst Systems: Some processes utilize a combination of acidic and basic catalysts. google.com For instance, a phosphorus oxyacid, including reducing phosphorus oxyacids, combined with an alkali or alkali earth metal strong base has been shown to produce sorbitan fatty acid esters with improved color and odor. google.com

Control of Reaction Parameters for Optimized Product Specifications

Achieving the desired product specifications for this compound requires careful control over various reaction parameters.

The reaction temperature is a critical parameter, with esterification typically carried out at temperatures ranging from 180°C to 215°C. google.com The reaction time also plays a significant role in determining the average degree of esterification. google.com By controlling these parameters, the distribution of mono-, di-, and triesters in the final product can be manipulated.

Impact of Reducing Sugar Content in Reactants on Product Quality

The purity of the sorbitol reactant, specifically its content of reducing sugars, can significantly impact the quality of the final sorbitan ester product, particularly its color. google.comgoogle.com Reducing sugars, which contain aldehyde or ketone groups, are more susceptible to degradation and side reactions at the high temperatures used for esterification, leading to the formation of colored byproducts. google.com

To mitigate this, it is desirable to use a grade of sorbitol with a low content of reducing sugars. google.comgoogle.com Additionally, additives such as sodium metabisulphite can be included in the reaction mixture. google.com It is believed that the metabisulphite forms an adduct with the carbonyl groups of the reducing sugars, thereby reducing their tendency to form colored compounds during the reaction. google.com The amount of metabisulphite used is typically proportional to the level of reducing sugars present in the sorbitol. google.com

Structural Analysis of this compound and Related Derivatives

The chemical structure of this compound consists of a sorbitan core esterified with three isooctadecanoic acid molecules. uni.lu Sorbitan is the anhydride (B1165640) form of sorbitol, typically existing as a five-membered ring (1,4-anhydro-D-glucitol). cir-safety.orgscribd.com The isooctadecanoic acid is a branched C18 fatty acid. The final product is typically a mixture of different isomers and esters.

Poly(oxy-1,2-ethanediyl) Derivations (e.g., PEG-160 Sorbitan Triisooctadecanoate)

This compound can be further modified through ethoxylation to produce poly(oxy-1,2-ethanediyl) derivatives, such as PEG-160 Sorbitan Triisooctadecanoate. cosmileeurope.euchemsrc.comincidecoder.com This process involves reacting the sorbitan ester with ethylene (B1197577) oxide, typically under alkaline catalysis using catalysts like sodium or potassium hydroxide. google.com

The "PEG-160" designation indicates that an average of 160 ethylene oxide units are added to the sorbitan triisostearate molecule. cosmileeurope.eu This process significantly increases the hydrophilicity of the molecule. Polyethylene glycols (PEGs) are polymers of ethylene oxide, and their properties vary with their molecular weight. cosmileeurope.eu The addition of the PEG chain transforms the originally lipophilic sorbitan ester into a water-soluble or water-dispersible surfactant. cosmileeurope.eu

Interactive Data Table: Properties of Sorbitan Esters

| Property | Sorbitan Triisostearate | PEG-160 Sorbitan Triisostearate |

|---|---|---|

| Synonyms | Anhydrosorbitol triisostearate. americanchemicalsuppliers.comparchem.com | Sorbitan, poly(oxy-1,2-ethanediyl) derivs. triisooctadecanoates, (160 mol EO average molar ratio). atamanchemicals.comspecialchem.com |

| CAS Number | 54392-27-7. americanchemicalsuppliers.comparchem.com | Not explicitly found for the PEGylated derivative, but the base is 54392-27-7. |

| Molecular Formula | C60H114O8. uni.luamericanchemicalsuppliers.com | Varies depending on the exact number of ethylene oxide units. |

| Key Function | Emulsifier. parchem.com | Thickener, Surfactant, Emulsifier. incidecoder.comulprospector.com |

| Solubility | Soluble in oils and organic solvents; dispersible in water. scribd.com | Water-soluble. cosmileeurope.eu |

Comparative Molecular Architectures within the Sorbitan Ester Family (e.g., Sorbitan Diisostearate, Sorbitan Monoisostearate)

The synthesis of sorbitan esters, including this compound, is a multi-step process that begins with the dehydration of sorbitol, a sugar alcohol, to form sorbitan. Sorbitan itself is a mixture of cyclic ethers, predominantly 1,4-anhydrosorbitol. wikipedia.org This intermediate is then esterified with fatty acids to produce the final sorbitan ester. researchgate.net

The production of this compound specifically involves the esterification of sorbitan with three molecules of isooctadecanoic acid. This reaction is typically carried out at elevated temperatures, often between 210°C and 250°C, in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. An inert atmosphere, for example nitrogen, is used to prevent oxidation during the synthesis.

A common industrial method for producing sorbitan esters is a two-stage process. researchgate.net The first stage involves the dehydration of sorbitol at high temperatures, around 180°C, using an acid catalyst like phosphoric acid. researchgate.netdeepdyve.com The second stage is the esterification of the resulting sorbitan with the fatty acid at approximately 220°C with an alkaline catalyst. researchgate.netdeepdyve.com

The molecular architecture of sorbitan esters is defined by the sorbitan core and the number and type of fatty acid chains attached. This structure dictates the compound's physicochemical properties, such as its solubility and emulsifying capabilities. cir-safety.org

Below is a comparative look at the molecular architectures of this compound, Sorbitan Diisostearate, and Sorbitan Monoisostearate.

Interactive Data Table: Molecular Properties of Sorbitan Esters

| Property | This compound | Sorbitan Diisostearate | Sorbitan Monoisostearate |

| Synonyms | Sorbitan triisostearate, Anhydrosorbitol triisostearate chemsrc.com | Sorbitan diisooctadecanoate | - |

| Molecular Formula | C60H114O8 chemsrc.com | C42H80O7 nih.gov | C24H46O6 nih.gov |

| Molecular Weight ( g/mol ) | 963.54 chemsrc.com | 697.1 nih.gov | 430.6 nih.gov |

| Appearance | White or off-white solid or waxy substance evitachem.com | - | White to tan waxy solid nih.gov |

| LogP (o/w) | 17.46510 chemsrc.com | 14.904 (estimated) thegoodscentscompany.com | - |

| Water Solubility | - | 1.244e-011 mg/L at 25°C | Insoluble |

Detailed Research Findings:

The key distinction in the molecular architecture of these three compounds lies in the degree of esterification of the sorbitan molecule.

This compound is a tri-ester, meaning three of the hydroxyl groups on the sorbitan molecule have been replaced with isooctadecanoate chains. nih.gov This high degree of esterification makes it a highly lipophilic (oil-loving) molecule.

Sorbitan Diisostearate , as a di-ester, has two isostearate chains attached to the sorbitan core. nih.gov This gives it a more balanced hydrophilic-lipophilic character compared to the tri-ester. The branched nature of the isostearic acid chains in sorbitan diisostearate enhances its stability in certain conditions compared to linear-chain sorbitan esters.

Sorbitan Monoisostearate is a mono-ester, with only one isostearate chain. This results in a more hydrophilic (water-loving) nature compared to the di- and tri-esters. Sorbitan monostearate, a similar mono-ester, is described as a fatty acid ester. nih.gov

The degree of esterification directly influences the hydrophilic-lipophilic balance (HLB) of the surfactant. A higher degree of esterification, as seen in this compound, leads to a lower HLB value, indicating greater oil solubility. Conversely, a lower degree of esterification results in a higher HLB value and greater water dispersibility. This variation in molecular architecture and resulting properties allows for the selection of the most appropriate sorbitan ester for a specific application, such as creating stable water-in-oil or oil-in-water emulsions. wikipedia.orgcir-safety.org

Interfacial Phenomena and Emulsification Science of Sorbitan, Triisooctadecanoate

Mechanistic Understanding of Interfacial Tension Reduction by Sorbitan (B8754009), Triisooctadecanoate

Sorbitan, triisooctadecanoate, like other surfactants, reduces the interfacial tension between two immiscible liquids, such as oil and water. lemmel.net This phenomenon is fundamental to the creation of emulsions. The mechanism of interfacial tension reduction involves the adsorption of the surfactant molecules at the oil-water interface. mdpi.com

The structure of this compound, featuring a hydrophilic sorbitan head and three lipophilic isooctadecanoyl tails, dictates its orientation at the interface. The hydrophilic head has an affinity for the aqueous phase, while the long, branched lipophilic tails prefer the oil phase. This molecular arrangement disrupts the cohesive forces between the molecules of each phase at the interface, leading to a decrease in interfacial tension. uobabylon.edu.iq The reduction in interfacial tension lowers the free energy required to create new interfacial area, thereby facilitating the formation of droplets and the dispersion of one liquid within another. mdpi.com

The efficiency of interfacial tension reduction is also influenced by the concentration of the surfactant. As the concentration of this compound increases, more molecules become available to populate the interface, leading to a more significant reduction in interfacial tension until the critical micelle concentration (CMC) is reached. google.com Beyond the CMC, the excess surfactant molecules form micelles within the bulk phase.

Theoretical Frameworks of Emulsion Stabilization

The stability of an emulsion, whether it is water-in-oil (W/O) or oil-in-water (O/W), is a critical aspect of its performance. Several factors contribute to the long-term stability of emulsions stabilized by surfactants like this compound. These include the reduction of interfacial tension, the formation of a protective interfacial film, and the creation of repulsive forces between droplets. lemmel.net

Water-in-Oil (W/O) Emulsion Formation and Stability Profiles

This compound is a lipophilic emulsifier, making it particularly effective in stabilizing water-in-oil (W/O) emulsions. nikkolgroup.com In a W/O emulsion, water droplets are dispersed within a continuous oil phase. lemmel.net The bulky, branched isooctadecanoyl chains of the surfactant are highly soluble in the oil phase, anchoring the molecule firmly in the continuous medium. The hydrophilic sorbitan head groups orient themselves towards the dispersed water droplets, forming a protective layer around them.

This interfacial film acts as a mechanical barrier, preventing the coalescence of water droplets. The stability of W/O emulsions is further enhanced by the steric hindrance provided by the long, branched fatty acid chains extending into the oil phase. This steric repulsion prevents the droplets from approaching each other too closely, thereby inhibiting flocculation and subsequent coalescence.

Oil-in-Water (O/W) Emulsion Systems and Phase Behavior

While this compound is primarily a W/O emulsifier, its behavior in oil-in-water (O/W) systems is also of interest. In O/W emulsions, oil droplets are dispersed in a continuous aqueous phase. lemmel.net Due to its low Hydrophile-Lipophile Balance (HLB) value, this compound on its own is not an effective primary emulsifier for O/W systems. utl.pttextilelearner.net

Complex Emulsion Architectures (e.g., W/O/W, O/W/O) and Stabilization

Complex or multiple emulsions, such as water-in-oil-in-water (W/O/W) and oil-in-water-in-oil (O/W/O), are sophisticated systems where droplets of one emulsion type are dispersed within a larger continuous phase of the opposite type. jmb.or.kr These structures have potential applications in various fields for the encapsulation and controlled release of active ingredients.

This compound, as a lipophilic emulsifier, is essential for the formation of the internal W/O emulsion in a W/O/W system. jmb.or.kr The stability of these complex architectures is a significant challenge, as it requires the simultaneous stabilization of both the internal and external interfaces. The selection of appropriate emulsifiers for each interface is critical. For a W/O/W emulsion, a low-HLB emulsifier like this compound is used to stabilize the inner water-in-oil interface, while a high-HLB emulsifier is required for the outer oil-in-water interface.

Hydrophile-Lipophile Balance (HLB) Concept in Emulsifier Selection and System Performance

The Hydrophile-Lipophile Balance (HLB) system is an empirical scale used to characterize the relative affinity of a surfactant for water and oil. pharmajournal.net This value is a crucial parameter in selecting the appropriate emulsifier for a specific application. specialchem.com

Emulsifiers with low HLB values (typically in the range of 3-6) are more lipophilic (oil-loving) and are effective for creating W/O emulsions. lemmel.netutl.pt Conversely, emulsifiers with high HLB values (8-18) are more hydrophilic (water-loving) and are used for O/W emulsions. lemmel.netutl.pt this compound, with its predominantly lipophilic character, has a low HLB value.

The performance of an emulsifier is directly linked to its HLB value. An emulsifier with an HLB value that matches the required HLB of the oil phase will result in a more stable emulsion. The required HLB is an empirical value that depends on the specific oil or blend of oils being emulsified.

Methodologies for HLB Determination and Optimization in Multicomponent Systems

The HLB value of a non-ionic surfactant can be estimated using various methods. For esters of polyhydric alcohols like sorbitan esters, a common formula is:

HLB = 20 * (1 - S/A)

where S is the saponification number of the ester and A is the acid number of the fatty acid. textilelearner.netpharmajournal.netgreengredients.it The saponification number is a measure of the amount of alkali required to saponify a given weight of the ester, and the acid number is a measure of the free fatty acids present.

In practical applications, emulsions often utilize a blend of emulsifiers to achieve optimal stability. The HLB of a mixture of emulsifiers is the weighted average of the individual HLB values:

HLB_mixture = (f_A * HLB_A) + (f_B * HLB_B)

where f_A and f_B are the weight fractions of emulsifiers A and B, and HLB_A and HLB_B are their respective HLB values. greengredients.it This allows formulators to fine-tune the HLB of the emulsifier system to precisely match the requirements of the oil phase, thereby optimizing emulsion performance. Experimental methods, such as preparing a series of emulsions with different emulsifier blends and observing their stability, are often employed to determine the optimal HLB for a particular system. mdpi.com

Correlation of HLB with Emulsion Optical Properties (e.g., Color Difference, Turbidity)

The Hydrophile-Lipophile Balance (HLB) is a critical parameter for surfactants, indicating their relative affinity for water and oil. hlbcalc.com For nonionic surfactants like Sorbitan esters, the HLB value helps predict their emulsifying behavior. researchgate.net this compound is characterized by a low HLB value, signifying its lipophilic (oil-loving) nature. This property makes it particularly suitable for forming water-in-oil (w/o) emulsions. uomustansiriyah.edu.iq

The optical properties of an emulsion, such as its turbidity (cloudiness) and color, are directly influenced by the size of the dispersed droplets. Generally, emulsions with smaller and more uniform droplet sizes tend to be less turbid and may appear more transparent. researchgate.net The effectiveness of a surfactant in reducing droplet size is often linked to its HLB value relative to the required HLB of the oil phase. researchgate.net

While specific data correlating the HLB of this compound to emulsion turbidity and color difference is not extensively detailed in the provided search results, the general principles of emulsion science apply. An optimal HLB, achieved by using a single emulsifier or a blend, leads to smaller droplet sizes and enhanced emulsion stability. researchgate.net For a w/o emulsion stabilized by a low-HLB surfactant like this compound, achieving the required HLB of the oil phase would result in a more stable emulsion with potentially lower turbidity. Conversely, a mismatch in HLB can lead to larger droplet sizes, flocculation, and coalescence, increasing the turbidity and altering the visual appearance of the emulsion. uomustansiriyah.edu.iq Microemulsions, which are optically transparent, are typically formed with a careful selection of surfactants and co-surfactants to achieve a very small droplet size. uomustansiriyah.edu.iq

Table 1: Illustrative Relationship between HLB, Droplet Size, and Emulsion Optics

| HLB Value of Emulsifier System | Droplet Size | Emulsion Stability | Turbidity |

| Significantly below required HLB | Large, irregular | Low | High |

| Matches required HLB | Small, uniform | High | Low |

| Significantly above required HLB | Large, irregular | Low | High |

Synergistic Interactions with Co-Surfactants and Auxiliary Stabilizers

The performance of surfactants can often be enhanced by using them in combination with other surface-active agents or stabilizers. mdpi.com These synergistic interactions can lead to improved emulsion stability, reduced surfactant concentration requirements, and enhanced performance characteristics. mdpi.com

Sorbitan esters are frequently used in combination with polysorbates, which are ethoxylated sorbitan esters. researchgate.net This combination is a classic example of synergistic surfactant behavior. This compound, being lipophilic with a low HLB, and a polysorbate, being hydrophilic with a high HLB, can be blended to achieve a specific required HLB for a given oil, resulting in a highly stable emulsion. uomustansiriyah.edu.iq The different molecular geometries of the two surfactants allow for more efficient packing at the oil-water interface, creating a more robust and stable interfacial film. uomustansiriyah.edu.iq This mixed-surfactant system is more effective at reducing interfacial tension and preventing droplet coalescence than either surfactant used alone. uomustansiriyah.edu.iq

Lecithin (B1663433), a natural emulsifier, can also exhibit synergistic effects when combined with other surfactants. In food and pharmaceutical emulsions, the interaction between a nonionic surfactant like this compound and lecithin can lead to enhanced stability. Research on soy lecithin has shown that its combination with other emulsifiers can significantly impact the rheological properties and stability of emulsions. researchgate.net The specific interactions would depend on the composition of the phases and the desired emulsion type.

In addition to co-surfactants, the stability of emulsions and suspensions can be improved by the inclusion of polymeric and colloidal stabilizers like proteins and starches. These macromolecules can adsorb at the interface, providing a protective layer around the dispersed droplets or particles.

Proteins, for instance, can unfold and adsorb at the oil-water interface, forming a viscoelastic film that provides steric and electrostatic stabilization. The interaction between a small-molecule surfactant like this compound and a protein can be complex. The surfactant can interact with the protein both at the interface and in the bulk phase. In some cases, this interaction can lead to the displacement of the protein from the interface, while in others, a more stable mixed protein-surfactant layer can be formed. Polysorbates, which are structurally related to sorbitan esters, are known to interact with proteins, preventing their aggregation and surface adsorption. americanpharmaceuticalreview.com

Starches and their derivatives can act as thickeners and stabilizers in food emulsions. They increase the viscosity of the continuous phase, which slows down creaming and sedimentation. The combination of a surfactant like this compound with a starch-based stabilizer can provide a dual mechanism of stabilization: interfacial modification by the surfactant and viscosity enhancement by the starch.

Advanced Applications and Formulation Strategies in Chemical and Materials Science

Excipient Functionality in Pharmaceutical Formulation Development

Sorbitan (B8754009), triisooctadecanoate, a lipophilic non-ionic surfactant, serves as a critical excipient in the pharmaceutical industry. Its primary roles include acting as an emulsifier, stabilizer, and dispersing agent in various dosage forms. atamanchemicals.commedchemexpress.com As an excipient, it helps to improve the stability, solubility, and processability of pharmaceutical preparations. medchemexpress.commedchemexpress.com The branched structure of its isooctadecanoate chains can influence the stabilization kinetics of formulations.

Role in Suspension and Viscosity Control for Liquid Formulations

In liquid formulations, sorbitan esters play a role as wetting and dispersing/suspending agents. medchemexpress.com While specific data on Sorbitan, triisooctadecanoate is limited, related compounds like Sorbitan trioleate are used as thickeners and dispersants. medchemexpress.com These non-ionic surfactants are crucial for creating stable oil-in-water and water-in-oil emulsions, which is fundamental for many liquid pharmaceutical preparations. ycmingya.com Their function is to reduce the surface tension between oil and water, allowing for even mixing and the formation of stable emulsions. atamanchemicals.com

Application in Topical Delivery Systems (e.g., Ointments, Creams)

This compound is primarily used as an emulsifier in the preparation of creams, emulsions, and ointments. Its lipophilic nature makes it an effective water-in-oil (w/o) emulsifier, a critical function in the formulation of many topical products. Topical semi-solid dosage forms, such as creams and ointments, are often emulsions of oil and water. ascendiacdmo.com Sorbitan esters are integral in blending oil and water-based ingredients to create a stable, smooth, and homogenous product with a consistent texture. atamanchemicals.comspecialchem.com This ensures the uniform distribution of the active pharmaceutical ingredient (API).

The use of sorbitan esters in topical formulations can also enhance the uniformity and stability of the product. atamanchemicals.com Research on related compounds like sorbitan monostearate has shown that formulations containing this excipient can potentially improve deficient skin barrier function. nih.govnih.gov

Table 1: Applications of Sorbitan Esters in Topical Formulations

| Formulation Type | Function of Sorbitan Ester | Desired Outcome |

|---|---|---|

| Creams | Emulsifier, Stabilizer | Smooth, homogenous texture; prevents separation of oil and water phases. specialchem.com |

| Ointments | Emulsifier, Uniformity Enhancer | Even mixing of components, enhanced product stability. atamanchemicals.com |

Integration into Solid and Semi-Solid Dosage Forms

In the realm of solid and semi-solid dosage forms, sorbitan esters are utilized for their emulsifying and solubilizing properties. Semi-solid dosage forms are neither entirely solid nor liquid and often consist of an oil and a water phase. ascendiacdmo.com Sorbitan esters are crucial in creating the stable structure of these formulations.

While direct data for this compound in solid dosage forms is not prevalent, the general class of sorbitan esters is used to enhance the stability and bioavailability of active pharmaceutical ingredients in various oral and topical dosage forms.

Functional Ingredient in Food Science and Technology

This compound is utilized in the food industry as an emulsifier and stabilizer. atamanchemicals.com As a food additive, it helps to improve the texture and consistency of various food products. atamanchemicals.com

Texture and Consistency Modification in Dairy and Fat-Based Products

In dairy and fat-based products, sorbitan esters are employed to improve texture and prevent separation. atamanchemicals.com For instance, in products like margarine, shortenings, and cooking oils, they help maintain an appealing texture. atamanchemicals.com In ice cream and frozen desserts, they contribute to a smooth texture and prevent the formation of ice crystals, which improves creaminess. atamanchemicals.com They are also used in dairy products like cheese and butter to maintain consistency and prevent separation. atamanchemicals.com

Flavor Emulsification and Uniform Distribution in Food Systems

Sorbitan esters are effective in the emulsification of flavors, ensuring their uniform distribution throughout a food product. atamanchemicals.com They are used in the formulation of food flavor emulsions, where they help to blend flavor oils with water-based ingredients. atamanchemicals.com This is particularly important in products like sauces, dressings, and non-alcoholic beverages to ensure a consistent taste and appearance. ycmingya.comatamanchemicals.com

Table 2: Functional Roles of Sorbitan Esters in Food Products

| Food Category | Primary Function | Specific Application Example |

|---|---|---|

| Dairy & Fat-Based Products | Texture and Consistency Modification | Improving creaminess in ice cream, preventing separation in margarine. atamanchemicals.comatamanchemicals.com |

| Confectionery | Fat Bloom Retardation | Maintaining color and gloss in chocolates. atamanchemicals.com |

| Beverages | Flavor Emulsification | Ensuring uniform flavor and color distribution in non-alcoholic drink mixes. atamanchemicals.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sorbitan triisostearate |

| Sorbitan tristearate |

| Sorbitan trioleate |

| Sorbitan monostearate |

| Sorbitol |

Emulsifying Agent in Cosmetic and Personal Care Product Development

This compound, commonly known as sorbitan triisostearate, serves as a highly effective non-ionic, lipophilic surfactant and emulsifying agent in the cosmetics and personal care industry. shreechem.incosmeticsinfo.org Its molecular structure, featuring a polar sorbitan head and three non-polar isostearate fatty acid chains, allows it to reduce the interfacial tension between oil and water phases. This property is fundamental to the formation of stable water-in-oil (W/O) emulsions, which are prevalent in a wide array of cosmetic formulations. cir-safety.org The efficacy of sorbitan esters like triisooctadecanoate as emulsifiers is attributed to their ability to form complex films at the surface of emulsified droplets and create a repulsive barrier that prevents their coalescence. cosmeticsinfo.org

In creams and lotions, this compound is instrumental in creating products with a consistent and desirable texture. specialchem.com As a primary emulsifier, it facilitates the dispersion of the aqueous phase within the oil phase, resulting in stable W/O emulsions. This stability is crucial for the product's shelf-life and performance, preventing the separation of ingredients. specialchem.comlemmel.net

In sunscreen formulations, particularly those containing inorganic UV filters like titanium dioxide and zinc oxide, this compound plays a critical role in dispersion and stability. cosmeticsandtoiletries.com These inorganic particles have a tendency to agglomerate, which can lead to a whitening effect on the skin and a reduction in UV protection efficacy. cosmeticsandtoiletries.comjapsonline.com The surfactant coats the particles, improving their dispersibility within the formulation and minimizing aggregation, which ensures a more uniform application and consistent sun protection factor (SPF). cosmeticsandtoiletries.com The stability of these emulsions is vital for maintaining the product's protective qualities throughout its use. semanticscholar.orgnih.gov

| Product Type | Function of this compound | Key Research Findings |

| Creams and Lotions | Primary emulsifier for W/O systems, stabilizer, texture enhancer. | Ensures uniform mixing of oil and water-based ingredients, preventing separation and maintaining product consistency. specialchem.comlemmel.net |

| Sunscreen Emulsions | Dispersing agent for inorganic UV filters (e.g., TiO2, ZnO), emulsion stabilizer. | Improves dispersibility of sunscreen particles, minimizes aggregation and whitening effect, and helps maintain a stable SPF. cosmeticsandtoiletries.comjapsonline.com |

The utility of this compound extends to more specialized cosmetic delivery systems such as sprays and gels. In cosmetic sprays, it can be used to formulate stable emulsions that can be dispensed in a fine mist. Its role as a surfactant ensures that the active ingredients are uniformly distributed throughout the product and upon application. cir-safety.org

In gel formulations, particularly those that are emulsion-based, this compound contributes to the stability and texture of the product. It aids in the creation of a consistent gel matrix, which can improve the sensory experience and the delivery of active ingredients to the skin. specialchem.com Its conditioning properties can also enhance the feel of the skin and hair after application. specialchem.comspecialchem.com

Specialty Applications in Industrial Chemistry

Beyond cosmetics, this compound and related sorbitan esters have found utility in highly specialized industrial applications, demonstrating their versatility as functional chemical compounds.

Sorbitan esters are a critical component in the manufacture of water-in-oil emulsion explosives. clariant.comgoogle.com These explosives consist of a supersaturated aqueous solution of an oxidizing salt, such as ammonium (B1175870) nitrate, dispersed as fine droplets within a continuous oil or fuel phase. The stability of this emulsion is paramount to the safety and performance of the explosive.

Sorbitan esters, including tristearate and other related compounds, act as the primary emulsifier, forming a stabilizing film at the oil-water interface. google.comepo.org This film prevents the coalescence of the aqueous droplets and the premature crystallization of the dissolved salts, which could otherwise lead to a loss of explosive power or accidental detonation. google.com The use of sorbitan ester-based emulsifiers allows for the production of highly stable emulsions under relatively low shear conditions and they are compatible with a wide range of fuels and waxes used in these formulations. clariant.com

| Emulsifier Type | Key Function in Explosive Emulsions | Performance Attributes |

| Sorbitan Esters | Formation of a stable water-in-oil emulsion. | Prevents droplet coalescence and crystallization of oxidizer salts, ensures long-term stability under thermal and mechanical stress. clariant.comgoogle.com |

| PIBSA-based Emulsifiers | Alternative primary emulsifier. | Often used for specific performance requirements and can be blended with sorbitan esters. nbspecchem.com |

In the textile industry, related compounds like Sorbitan Tri Stearate are valued for their lubricating properties during fiber processing. shreechem.inshreechem.in These compounds form a uniform coating on textile fibers, which reduces friction during mechanical processes such as spinning and weaving. shreechem.in This lubrication is essential to protect the integrity of the fibers, prevent breakage, and reduce wear on machinery. shreechem.in

While the direct application of this compound is not as extensively documented in publicly available research, the functional similarities among long-chain fatty acid esters of sorbitan suggest a comparable role. These esters can also act as antistatic agents, which is particularly beneficial for synthetic fibers that are prone to static build-up. atamanchemicals.com Their emulsifying properties are also useful in textile processing baths, helping to disperse oils and other finishing agents evenly onto the fabric. shreechem.in

Contributions to Advanced Delivery Systems and Nanotechnology

The unique properties of sorbitan esters, including this compound, make them valuable in the fields of advanced delivery systems and nanotechnology, particularly in the formation of nanoemulsions. pnfs.or.krresearchgate.net

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nanometers. nih.gov Their small droplet size provides a large interfacial area, which can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). nih.gov Sorbitan esters are frequently used as non-ionic surfactants in the preparation of nanoemulsions for drug delivery. pnfs.or.kr

These nanoemulsion-based systems can be designed for various routes of administration, including oral, topical, and parenteral. By encapsulating a drug within the oil phase of a nanoemulsion stabilized by surfactants like sorbitan esters, it is possible to protect the drug from degradation, control its release, and improve its transport across biological membranes. pnfs.or.krresearchgate.net The use of such non-ionic surfactants is often preferred due to their lower toxicity compared to ionic surfactants. The development of these advanced delivery systems is a significant area of research in pharmaceuticals, with the potential to improve the efficacy of a wide range of therapeutic agents. science.gov

| Delivery System | Role of Sorbitan Esters | Key Advantages in Drug Delivery |

| Nanoemulsions | Non-ionic surfactant for stabilization. | Enhances solubility and bioavailability of poorly soluble drugs, protects drugs from degradation, allows for controlled release. pnfs.or.krnih.gov |

| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Component of the isotropic mixture of oil and surfactant. | Forms nanoemulsion in vivo upon dilution with aqueous fluids, improving drug absorption. pnfs.or.kr |

Nanoparticle Fabrication and Stabilization using Sorbitan Esters

The utility of sorbitan esters in nanoparticle technology is generally well-documented. For instance, related compounds such as sorbitan monooleate have been successfully employed as stabilizers in the synthesis of various nanoparticles, including those made of silver and poly(lactic-co-glycolic acid) (PLGA). These esters function by adsorbing onto the nanoparticle surface, creating a steric barrier that prevents aggregation and enhances colloidal stability.

In the context of this compound, its potential application would likely involve the stabilization of nanoparticles within an oil phase or as a component of a surfactant system for creating nanoemulsions. Its branched, bulky hydrocarbon tails would be expected to provide an effective steric shield. However, without specific studies, critical parameters such as the optimal concentration, the resulting nanoparticle size and polydispersity, and the long-term stability of such systems remain unquantified.

Table 1: General Role of Sorbitan Esters in Nanoparticle Formulation

| Nanoparticle Type | Role of Sorbitan Ester | Expected Outcome |

| Metallic Nanoparticles | Stabilizing Agent | Prevention of agglomeration, control of particle size |

| Polymeric Nanoparticles | Surfactant in Emulsion Polymerization | Formation of stable nano-sized polymer particles |

| Nanoemulsions | Emulsifier | Creation and stabilization of oil-in-water or water-in-oil nanodroplets |

This table represents the general functions of sorbitan esters; specific data for this compound is not available.

Micellar and Liquid Crystalline Systems for Solubilization

Micellar and liquid crystalline systems are advanced formulation strategies used to enhance the solubility and delivery of poorly soluble active ingredients. Surfactants are the key components in the self-assembly of these structures.

Micellar Systems: Non-ionic surfactants like sorbitan esters can form micelles in solution above a certain concentration known as the critical micelle concentration (CMC). These micelles possess a lipophilic core that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in an aqueous phase. For a highly lipophilic surfactant like this compound, the formation of reverse micelles in a non-polar solvent would be more likely, where a hydrophilic core could solubilize water-soluble substances. However, there is no published data on the CMC of this compound or its capacity for micellar solubilization.

Liquid Crystalline Systems: Certain amphiphilic molecules, upon interaction with a solvent, can form ordered structures known as liquid crystals. These mesophases, which can be lamellar, hexagonal, or cubic, can serve as structured vehicles for drug delivery. Sorbitan monooleate, for example, is known to participate in the formation of such systems. The molecular geometry of this compound, with its three fatty acid chains, could potentially favor the formation of specific liquid crystalline phases. These structures could offer controlled release and enhanced penetration for topical or transdermal delivery systems. Again, the absence of phase diagrams and detailed studies for systems containing this compound prevents a thorough analysis of its behavior and potential in this application.

Table 2: Potential Self-Assembled Structures of Sorbitan Esters for Solubilization

| System Type | Description | Potential Application |

| Micelles | Spherical aggregates with a hydrophobic core and hydrophilic shell. | Solubilization of poorly water-soluble drugs in aqueous formulations. |

| Reverse Micelles | Aggregates in a non-polar solvent with a hydrophilic core. | Solubilization of water-soluble compounds in oily vehicles. |

| Liquid Crystals | Ordered, self-assembled structures (lamellar, hexagonal, cubic). | Controlled drug release, enhanced skin permeation. |

This table outlines the potential applications based on the general behavior of sorbitan esters; specific research on this compound is lacking.

Analytical Characterization and Performance Assessment Methodologies

Spectroscopic and Chromatographic Techniques for Compositional Purity and Structural Integrity

The confirmation of the chemical structure and the assessment of purity for Sorbitan (B8754009), triisooctadecanoate are primarily achieved through a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular framework and the presence of any impurities or related substances.

Spectroscopic Techniques:

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for confirming the functional groups present in the Sorbitan, triisooctadecanoate molecule. The spectrum would be expected to show characteristic absorption bands corresponding to the ester carbonyl groups (C=O stretching), C-O stretching of the ester and ether linkages within the sorbitan ring, and the C-H stretching and bending of the long alkyl chains of the isooctadecanoate moieties. Analysis of the fingerprint region of the spectrum can help in identifying the compound by comparing it with a reference spectrum. For instance, the IR spectra of related sorbitan esters, such as sorbitan oleate, are available in databases like the NIST WebBook and can serve as a comparative reference. nist.gov The presence of a broad hydroxyl (-OH) band would indicate the unesterified hydroxyl group on the sorbitan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of this compound. ¹H NMR would provide information on the different types of protons and their connectivity, including signals from the sorbitan ring, the methine and methylene (B1212753) groups of the fatty acid chains, and the terminal methyl groups. While a specific ¹H-NMR spectrum for this compound is not readily available in the public domain, spectra for similar compounds like Sorbitan trioleate exist and show characteristic chemical shifts for the protons in the sorbitan and fatty acid moieties. chemicalbook.com ¹³C NMR can be used to identify all the unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the carbons of the sorbitan ring. rsc.org

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which can further confirm its structure. Techniques like High-Resolution Mass Spectrometry (HRMS) coupled with High-Performance Liquid Chromatography (HPLC) are particularly useful for the detailed analysis of complex mixtures of sorbitan esters, allowing for the identification of mono-, di-, tri-, and even tetra-esters of fatty acids with sorbitol anhydrides. researchgate.net Predicted mass spectral data, including collision cross-section values for different adducts, can be found in databases like PubChem. uni.lu

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and quantification of this compound from related substances and impurities. Reversed-phase HPLC with a C18 column is a common method for analyzing sorbitan esters. researchgate.net This technique can effectively separate different esterification products (mono-, di-, tri-esters) and isomers, allowing for an assessment of the compositional purity of a given sample. The choice of mobile phase and detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) is critical for achieving optimal separation and quantification.

A summary of the analytical techniques and their applications is provided in the table below:

| Technique | Application for this compound Analysis | Expected Observations |

| FT-IR Spectroscopy | Functional group identification and structural confirmation. | Characteristic bands for C=O (ester), C-O (ester, ether), -OH, and C-H (alkyl) groups. |

| NMR Spectroscopy | Detailed structural elucidation and confirmation of connectivity. | Specific chemical shifts and coupling patterns for protons and carbons in the sorbitan and fatty acid moieties. |

| Mass Spectrometry | Molecular weight determination and structural fragmentation analysis. | Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions. |

| HPLC | Separation and quantification of the compound and related impurities. | A major peak corresponding to this compound, with smaller peaks for any impurities or other esters. |

Rheological Characterization of Emulsion and Dispersion Systems

The rheological properties of emulsions and dispersions are critically influenced by the presence and concentration of emulsifiers like this compound. Rheological characterization provides insights into the flow behavior and viscoelastic properties of these systems, which are essential for predicting their stability, texture, and performance in various applications.

Common rheological tests performed on formulations containing this compound include:

Viscosity Measurements: This fundamental measurement determines the resistance of the formulation to flow. Emulsions stabilized with this compound often exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases with an increasing shear rate. mdpi.com This is a desirable property for many cosmetic and pharmaceutical creams, allowing for easy spreading during application.

Oscillatory Stress Sweep Test: This test is used to determine the viscoelastic properties of a formulation, such as the storage modulus (G') and the loss modulus (G''). A higher G' relative to G'' indicates a more structured, gel-like system, which is often associated with better long-term stability. nih.gov

Creep-Recovery Test: This test assesses the ability of a material to deform under a constant stress and then recover its original structure once the stress is removed. This provides information about the elasticity and structural integrity of the emulsion network. nih.gov

The rheological behavior of an emulsion is influenced by several factors, including the concentration of this compound, the oil-to-water ratio, the droplet size distribution, and the nature of the oil phase. For instance, studies on sorbitan monoesters have shown that lengthening the alkyl chain of the surfactant can increase the elasticity of the cream. nih.gov

The table below summarizes key rheological parameters and their significance in characterizing emulsions with this compound:

| Rheological Parameter | Description | Significance for Emulsion Performance |

| Viscosity | Resistance to flow under an applied shear stress. | Affects product consistency, spreadability, and pourability. |

| Shear-Thinning Behavior | Decrease in viscosity with increasing shear rate. | Desirable for products that need to be easily applied but maintain structure at rest. |

| Storage Modulus (G') | A measure of the elastic (solid-like) behavior of the material. | Indicates the strength of the internal structure and resistance to deformation. |

| Loss Modulus (G'') | A measure of the viscous (liquid-like) behavior of the material. | Represents the energy dissipated as heat during deformation. |

| Yield Stress | The minimum stress required to initiate flow. | Important for preventing sedimentation or creaming of dispersed droplets. |

Quantitative Assessment of Emulsion Stability (e.g., Phase Separation Kinetics, Droplet Size Distribution)

The primary function of this compound in many formulations is to enhance emulsion stability by preventing the coalescence and separation of immiscible phases. Quantitative assessment of emulsion stability is therefore crucial for product development and quality control.

Key methodologies for assessing emulsion stability include:

Phase Separation Kinetics: This involves monitoring the rate and extent of phase separation (e.g., creaming or sedimentation) over time. This can be done through simple visual observation or more sophisticated techniques like light scattering. The Turbiscan Stability Index (TSI) is a parameter derived from multiple light scattering measurements that provides a quantitative measure of destabilization phenomena. nih.gov

Droplet Size Distribution Analysis: The size of the dispersed droplets is a critical factor in emulsion stability. Techniques such as laser diffraction and dynamic light scattering are used to measure the droplet size distribution. nih.gov A narrow droplet size distribution with a small mean droplet size is generally indicative of a more stable emulsion. Changes in the droplet size distribution over time can be monitored to assess the rate of coalescence or Ostwald ripening. The mean droplet diameter can be influenced by processing conditions, such as homogenization pressure and the number of cycles. nih.gov

The following table outlines common techniques for quantitative emulsion stability assessment:

| Technique | Parameter Measured | Interpretation for Emulsion Stability |

| Visual Observation | Creaming, sedimentation, phase separation. | Qualitative assessment of long-term stability. |

| Light Scattering (e.g., Turbiscan) | Backscattering and transmission profiles, Turbiscan Stability Index (TSI). | Quantitative analysis of destabilization kinetics (creaming, sedimentation, coalescence). |

| Laser Diffraction | Droplet size distribution, mean droplet size. | Indicates the efficiency of emulsification and potential for coalescence or Ostwald ripening. |

| Dynamic Light Scattering | Hydrodynamic diameter of droplets. | Suitable for measuring smaller droplet sizes, often in nanoemulsions. |

| Zeta Potential Analysis | Surface charge of droplets. | Predicts the electrostatic stability of the emulsion against flocculation. |

Direct Measurement of Surface and Interfacial Tension

This compound, as a surfactant, functions by adsorbing at the interface between two immiscible phases (e.g., oil and water) and reducing the interfacial tension. This reduction in interfacial tension facilitates the formation of an emulsion and enhances its stability.

The direct measurement of surface and interfacial tension is performed using techniques such as:

Du Noüy Ring Method: This classic method involves measuring the force required to detach a platinum ring from the surface or interface of a liquid. It is a widely used and accurate technique for determining both surface and interfacial tension.

Wilhelmy Plate Method: This method measures the force exerted on a thin plate as it is brought into contact with the liquid surface. It is particularly useful for measuring changes in surface tension over time.

Pendant Drop Method: This optical method involves analyzing the shape of a drop of liquid hanging from a needle. The shape of the drop is determined by the balance between gravity and surface tension, allowing for the calculation of the interfacial tension.

The effectiveness of this compound in reducing interfacial tension is dependent on its concentration. As the concentration increases, the interfacial tension decreases until the critical micelle concentration (CMC) is reached. Beyond the CMC, the interfacial tension remains relatively constant as excess surfactant molecules form micelles in the bulk phase. nih.gov

The table below summarizes the key techniques for measuring surface and interfacial tension:

| Technique | Principle of Measurement | Application |

| Du Noüy Ring Method | Force required to detach a ring from the interface. | Accurate measurement of static surface and interfacial tension. |

| Wilhelmy Plate Method | Force exerted on a plate at the interface. | Suitable for both static and dynamic surface tension measurements. |

| Pendant Drop Method | Analysis of the shape of a hanging drop. | Can be used to measure interfacial tension at high pressures and temperatures. |

Advanced Microscopy for Morphological and Microstructural Evaluation of Formulations

Commonly used microscopy techniques include:

Optical Microscopy: This is a fundamental technique for observing the general morphology of an emulsion. It can be used to assess droplet size and identify signs of instability such as flocculation and coalescence. specialchem.com

Confocal Laser Scanning Microscopy (CLSM): CLSM provides high-resolution, three-dimensional images of the emulsion structure. By using fluorescent dyes to label the oil and water phases, it is possible to visualize the distribution of the two phases and the location of the droplets.

Electron Microscopy (Scanning Electron Microscopy - SEM and Transmission Electron Microscopy - TEM): Electron microscopy offers much higher magnification and resolution than optical microscopy, allowing for the detailed examination of droplet morphology and the interfacial film. Cryo-SEM and Cryo-TEM are particularly useful for observing the native structure of the emulsion without artifacts from sample preparation.

These microscopic techniques provide valuable qualitative and semi-quantitative information that complements the quantitative data obtained from other analytical methods.

The following table highlights the applications of different microscopy techniques:

| Microscopy Technique | Information Obtained | Relevance to Formulation Analysis |

| Optical Microscopy | Droplet size and shape, presence of flocculation or coalescence. | Rapid and straightforward assessment of emulsion morphology and stability. |

| Confocal Laser Scanning Microscopy (CLSM) | 3D visualization of emulsion structure, phase distribution. | Detailed understanding of the spatial arrangement of droplets and phases. |

| Electron Microscopy (SEM, TEM) | High-resolution imaging of droplet morphology and interfacial layers. | In-depth analysis of the ultrastructure of the emulsion. |

Future Trajectories and Theoretical Advancements in Sorbitan, Triisooctadecanoate Research

Exploration of Sustainable and Bio-derived Synthesis Routes

The chemical industry is undergoing a significant shift towards green chemistry, and the synthesis of sorbitan (B8754009) esters is no exception. Traditional methods for producing sorbitan esters involve the direct, one-step esterification of sorbitol with fatty acids using acid or alkali catalysts at high temperatures. researchgate.netgoogle.com A two-step process is also common, where sorbitol is first dehydrated to sorbitan, which is then esterified. researchgate.netgoogle.comresearchgate.net However, these processes can lead to undesirable byproducts and coloration. google.comgoogle.com Future research is focused on developing more sustainable and efficient synthesis routes.

A primary area of exploration is the use of enzymatic catalysts, such as lipases, to facilitate esterification under milder conditions. google.comscilit.com Enzymatic synthesis offers several advantages, including higher specificity, reduced energy consumption, and the generation of fewer byproducts, leading to purer final products. researchgate.net Research has demonstrated the feasibility of using enzymes for sorbitan ester synthesis, though challenges remain in achieving industrially viable space-time yields and avoiding the use of aqueous buffer systems that can introduce salts into the final product. google.com

Furthermore, there is a growing interest in utilizing bio-derived raw materials. Sorbitol itself is a sugar alcohol derivable from sources like corn and potatoes. cnchemsino.com The fatty acids used in esterification are also increasingly being sourced from renewable vegetable oils, such as jojoba oil. farmaciajournal.com The goal is to create a completely bio-based production pipeline for sorbitan esters, minimizing reliance on petrochemical feedstocks and enhancing their biodegradability and environmental profile. shreechem.inrsc.org

| Synthesis Route | Catalyst Type | Typical Conditions | Advantages | Challenges for Future Research |

|---|---|---|---|---|

| Conventional Chemical Synthesis | Acid / Alkali (e.g., p-toluenesulfonic acid, NaOH) | High temperatures (150-250°C) chempedia.info | Established, large-scale production researchgate.net | Byproduct formation, product color, high energy consumption google.comgoogle.com |

| Enzymatic Synthesis | Lipases (e.g., Novozym 435) | Mild temperatures (e.g., 40-80°C) google.com | High specificity, lower energy use, higher purity researchgate.net | Improving space-time yield, catalyst cost and stability, avoiding aqueous buffers google.com |

| Bio-derived Feedstocks | Varies (Chemical or Enzymatic) | Dependent on catalyst system | Reduced carbon footprint, renewable sourcing cnchemsino.comfarmaciajournal.com | Feedstock variability, purification of raw materials |

Computational Modeling and Simulation of Surfactant-Interface Interactions

Understanding the behavior of Sorbitan, triisooctadecanoate at oil-water interfaces is crucial for optimizing its performance as an emulsifier. Theoretical advancements through computational modeling and molecular dynamics (MD) simulations are providing unprecedented insights into these complex interactions. acs.orgresearchgate.net These simulations allow researchers to visualize and analyze the conformation, orientation, and aggregation of surfactant molecules at the interface, aspects that are difficult to probe experimentally. nih.gov

Atomistic and coarse-grained models are employed to study various phenomena. aip.orgsemanticscholar.org MD simulations can calculate key parameters such as interfacial tension, the thickness of the interfacial film, and the interaction energies (e.g., van der Waals and electrostatic interactions) between surfactant molecules and the oil and water phases. acs.orgresearchgate.net This data helps in predicting the stability of emulsions and the efficiency of the emulsifier.

While much of the current simulation work focuses on other nonionic surfactants, the methodologies are directly applicable to sorbitan esters. nih.govsemanticscholar.org Future research will likely involve developing more accurate force fields specifically for sorbitan-based molecules to better predict their behavior. semanticscholar.org A significant challenge is bridging the time and length scales between atomistic simulations and macroscopic emulsion behavior. nih.gov Overcoming this will enable a more robust connection between molecular structure and emulsifying performance, facilitating the in silico design of new and improved sorbitan ester surfactants.

Development of Next-Generation Multi-functional Emulsifier Systems

Sorbitan esters are valued for their versatility as emulsifiers and stabilizers in cosmetics, food, and pharmaceuticals. cnchemsino.comshreechem.inshreechem.in The future trajectory of emulsifier development is moving towards creating multi-functional systems that do more than simply stabilize emulsions. This compound is a prime candidate for incorporation into these advanced systems.

One area of active development is in multiple emulsions, such as water-in-oil-in-water (W/O/W) systems. nutraingredients.comgoogle.com These complex structures can encapsulate and protect sensitive bioactive compounds, offering potential for controlled release. nutraingredients.comyissum.co.il Sorbitan esters, with their lipophilic nature, are ideal for stabilizing the internal water-in-oil interface of these double emulsions. google.comwikipedia.org

Research is also exploring the creation of emulsifier systems that provide additional benefits. For instance, in the food industry, there is a push to develop functional foods where the emulsifier system can help reduce fat, salt, or sugar content while carrying bioactive components like vitamins or omega-3 fatty acids. nutraingredients.comnih.gov In cosmetics, sorbitan esters are already used to enhance product texture and feel, and future formulations may see them integrated with active ingredients to improve skin hydration or delivery. specialchem.com The development of plant- and animal-derived protein emulsifiers also presents an opportunity for synergistic combinations with sorbitan esters to create novel food textures and enhance stability. mdpi.com

| Emulsifier System | Key Feature | Role of Sorbitan Ester | Future Application Area |

|---|---|---|---|

| Water-in-Oil (W/O) Emulsions | Stabilization of water droplets in oil | Primary emulsifier wikipedia.org | Spreads, creams, processed foods cnchemsino.comshreechem.in |

| Oil-in-Water (O/W) Emulsions | Stabilization of oil droplets in water | Often used as a co-emulsifier with a hydrophilic surfactant (e.g., polysorbates) wikipedia.org | Beverages, lotions, dairy products indoramaventures.com |

| Water-in-Oil-in-Water (W/O/W) Emulsions | Encapsulation and controlled release | Stabilizer for the internal W/O interface google.com | Functional foods, drug delivery nutraingredients.com |

| Pickering Emulsions | Stabilization by solid particles | Potential for synergistic stabilization with particles | Highly stable, surfactant-reduced formulations nih.gov |

Integration into Responsive Materials and Smart Formulation Design

A frontier in materials science is the development of "smart" or "responsive" materials that change their properties in response to external stimuli such as temperature, pH, or light. Integrating emulsifiers like this compound into these systems opens up possibilities for advanced applications.

For instance, research into stimuli-responsive emulsions is gaining traction. These are emulsions that can be controllably destabilized to release an encapsulated active ingredient on demand. yissum.co.il The thermal behavior of sorbitan esters—their melting points and their influence on the crystallization of the oil phase—is a key property that could be harnessed for temperature-responsive systems. acs.orgrsc.org Studies have shown that the stability of foams and emulsions stabilized by sorbitan esters is highly dependent on temperature, with crystallization upon cooling leading to ultra-stable structures. acs.orgnih.gov This behavior could be engineered to trigger collapse and release upon warming. acs.org

The development of switchable peptide-based surfactants that stabilize emulsions upon binding to metal ions provides another template for smart design. yissum.co.il Future research could explore hybrid systems where sorbitan esters work in concert with such responsive molecules to create highly tunable and controllable delivery platforms.

Interdisciplinary Research in Soft Matter Physics and Chemical Engineering

Advancements in understanding and applying this compound will increasingly rely on interdisciplinary collaboration between soft matter physics and chemical engineering. Chemical engineering focuses on the synthesis, process optimization, and large-scale production of sorbitan esters. researchgate.net This includes refining reaction conditions to improve yield and purity and developing sustainable manufacturing processes. google.comresearchgate.net

The synergy between these disciplines is essential. Insights from soft matter physics into the relationship between the molecular structure of a sorbitan ester (e.g., the length and saturation of its fatty acid tails) and its interfacial properties can guide chemical engineers in designing and synthesizing new molecules with tailored functionalities. frontiersin.orgresearchgate.net This collaborative approach will accelerate the development of next-generation emulsifiers and their integration into advanced materials and formulations.

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structural purity of Sorbitan triisooctadecanoate, and how should conflicting data from different methods be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are critical for confirming esterification and hydroxyl group positions . High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) can assess purity. Conflicting data (e.g., residual solvent peaks in NMR vs. HPLC retention anomalies) should be resolved by cross-validating with mass spectrometry (MS) and comparing against reference spectra in databases like SciFinder or Reaxys .

Q. What are the optimal synthetic pathways for Sorbitan triisooctadecanoate, and how does reaction temperature influence esterification efficiency?

- Methodological Answer : The esterification of sorbitan with isostearic acid typically employs acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions (140–160°C). Reaction efficiency is temperature-dependent: higher temperatures accelerate kinetics but risk dehydration byproducts. Monitor progress via acid value titration and thin-layer chromatography (TLC). For reproducibility, document catalyst concentration, solvent (toluene or xylene), and inert gas purging to prevent oxidation .

Advanced Research Questions

Q. How does the emulsification capacity of Sorbitan triisooctadecanoate vary in multi-component systems under varying pH and ionic strength conditions?

- Methodological Answer : Design a factorial experiment to test emulsification stability (e.g., droplet size via dynamic light scattering) across pH (4–9) and ionic strengths (0–500 mM NaCl). Use a high-shear mixer for emulsion preparation. Compare with sorbitan monostearate (SMS) as a control. Advanced statistical tools (ANOVA with Tukey’s post-hoc test) can isolate pH/ionic interactions. Note that isostearate’s branched chains may improve stability in acidic conditions versus linear-chain analogs .

Q. What experimental frameworks are suitable for resolving contradictions in biodegradability data for Sorbitan triisooctadecanoate across OECD 301 (ready biodegradability) and OECD 307 (soil degradation) tests?

- Methodological Answer : Discrepancies arise due to test conditions (e.g., microbial inoculum source, temperature). Replicate OECD 301 (aqueous) and 307 (soil) protocols with standardized inocula. Use gas chromatography (GC) to track parent compound degradation and LC-MS for metabolite identification. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize results within environmental toxicology frameworks .

Q. How can molecular dynamics (MD) simulations be leveraged to predict the interfacial behavior of Sorbitan triisooctadecanoate in non-aqueous emulsions?

- Methodological Answer : Use software like GROMACS or CHARMM to model surfactant orientation at oil-water interfaces. Parameterize force fields using quantum mechanical data (e.g., partial charges from DFT calculations). Validate simulations against experimental surface tension measurements. Advanced studies may incorporate coarse-grained models to simulate large-scale emulsion stabilization mechanisms .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for addressing batch-to-batch variability in Sorbitan triisooctadecanoate synthesis?

- Methodological Answer : Implement multivariate analysis (e.g., Principal Component Analysis) to correlate raw material purity, reaction time, and catalyst loading with product yield/purity. Use Design of Experiments (DoE) to identify critical process parameters. Report confidence intervals and reproducibility metrics (e.g., RSD%) per ICH Q2(R1) guidelines .

Q. How should researchers design studies to assess the long-term oxidative stability of Sorbitan triisooctadecanoate in lipid-based formulations?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze peroxide value (PV) via iodometric titration and oxidative byproducts via GC-MS. Include antioxidants (e.g., BHT) as controls. Use Arrhenius kinetics to extrapolate shelf-life under ambient conditions .

Comparative and Mechanistic Studies

Q. What methodologies differentiate the phase behavior of Sorbitan triisooctadecanoate from structurally similar emulsifiers (e.g., Sorbitan monostearate) in lyotropic liquid crystals?

- Methodological Answer : Employ polarized light microscopy and Small-Angle X-ray Scattering (SAXS) to characterize mesophase structures (lamellar, hexagonal). Compare critical packing parameters (CPP) calculated from surfactant geometry. Triisooctadecanoate’s higher hydrophobicity may favor reverse hexagonal phases in non-polar solvents .

Q. How can in vitro cytotoxicity assays be optimized to evaluate Sorbitan triisooctadecanoate’s biocompatibility in drug delivery systems?

- Methodological Answer : Use human dermal fibroblasts (HDFs) and MTT assays at concentrations reflecting realistic exposure (0.1–100 µg/mL). Include positive (Triton X-100) and negative (PBS) controls. Assess membrane integrity via lactate dehydrogenase (LDH) release. Correlate findings with hemolytic activity studies using erythrocyte suspensions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。